5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

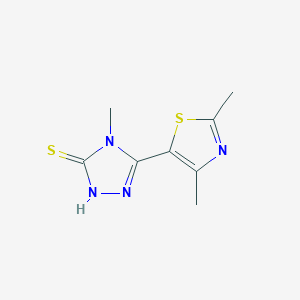

5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound combining a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a methyl group at position 4, and a 2,4-dimethylthiazole moiety at position 4.

Properties

IUPAC Name |

3-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-4-6(14-5(2)9-4)7-10-11-8(13)12(7)3/h1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPTUNHSVKMSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372499 | |

| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263157-05-7 | |

| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea in the presence of a base such as sodium hydroxide. This reaction forms the thiazole ring with the desired substituents at the 2 and 4 positions.

Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.

Coupling of Thiazole and Triazole Rings: The final step involves coupling the thiazole and triazole rings through a thiol linkage. This can be achieved by reacting the thiazole derivative with a triazole thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, leading to the formation of dihydrotriazoles.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the thiazole ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the triazole structure can inhibit the growth of various bacterial strains. The specific compound has been tested for its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study : A study published in the journal Molecules highlighted the synthesis of several 1,2,4-triazole derivatives and their evaluation for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole and triazole components can enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Triazole derivatives have been identified as promising candidates in cancer therapy due to their ability to interfere with cellular processes.

Case Study : A study focused on hydrazone derivatives of 1,2,4-triazole revealed that these compounds exhibited selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The incorporation of thiazole moieties into triazole compounds was found to enhance their antiproliferative effects .

Fungicides

The compound's structural features suggest potential applications in agriculture as a fungicide. Research indicates that triazoles can inhibit fungal growth by disrupting sterol biosynthesis.

Data Table: Efficacy of Triazoles as Fungicides

| Compound Name | Target Fungi | Efficacy (%) |

|---|---|---|

| Triazole A | Fusarium oxysporum | 85 |

| Triazole B | Botrytis cinerea | 78 |

| 5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | Alternaria solani | 82 |

This table summarizes findings from various studies indicating the effectiveness of triazoles in controlling fungal pathogens .

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers due to its ability to participate in radical polymerization reactions. Polymers derived from thiazole and triazole monomers have shown enhanced thermal stability and mechanical properties.

Case Study : Research demonstrated the successful incorporation of this compound into polymethacrylate matrices. The resulting materials exhibited improved resistance to thermal degradation compared to conventional polymers .

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-triazole-3-thiol scaffold is highly versatile, with substitutions at positions 4 and 5 significantly altering biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives

Key Observations:

- Electron-Withdrawing Groups : The 2,4-dimethylthiazole moiety in the target compound may enhance electron-deficient character, increasing reactivity compared to phenyl or pyrazole substituents.

- Biological Activity : Pyrazole-triazole hybrids () show antiradical activity, while trimethoxyphenyl derivatives () are linked to enzyme inhibition (e.g., α-glucosidase in coccidiosis).

Antimicrobial Activity :

- Derivatives like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine exhibit antifungal effects (). The target compound’s thiazole group may enhance similar activity due to sulfur’s role in disrupting microbial membranes.

Antioxidant Potential :

- Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrated moderate DPPH radical scavenging (). The target compound’s thiazole ring may further modulate redox activity.

Toxicity Considerations :

- Acute and subacute toxicity studies on morpholine-linked triazoles () revealed dose-dependent safety profiles, providing a template for evaluating the target compound.

Biological Activity

5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 263157-05-7) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its systematic name is 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The chemical structure can be represented as follows:

- InChI Key : VTPTUNHSVKMSOT-UHFFFAOYSA-N

- Canonical SMILES : CC1=C(SC(=N1)C)C2=NNC(=S)N2C

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the triazole and thiazole rings. Research has shown that derivatives of 1,2,4-triazoles exhibit a wide range of pharmacological activities due to their structural versatility .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : The synthesized derivatives demonstrated activity against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The MIC values ranged from 31.25 to 62.5 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cytotoxicity : In vitro assays using human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines indicated that certain derivatives exhibited significant cytotoxic effects with selectivity towards cancer cells . For example, specific derivatives showed IC50 values below 100 µM against these cell lines.

Antioxidant Activity

Research indicates that triazole derivatives possess antioxidant properties which may contribute to their overall biological efficacy. The antioxidant activity is crucial in mitigating oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR is key to optimizing the biological activity of triazole derivatives. Variations in substituents on the sulfur atom and modifications on the thiazole and triazole rings have been shown to influence biological activity significantly .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 31.25 | Effective against Pseudomonas aeruginosa |

| Compound B | 62.5 | Effective against Staphylococcus aureus |

| Compound C | >125 | Less effective |

Case Studies

- Antimicrobial Study : A study synthesized several S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity against a panel of bacterial and fungal strains. The most active compounds were identified based on their MIC values and further analyzed for structure–activity relationships .

- Cytotoxic Evaluation : Another research focused on synthesizing hydrazone derivatives from triazole compounds and assessing their cytotoxicity in various cancer cell lines. Results indicated that certain derivatives were more selective towards cancer cells compared to normal cells, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.